Bryacarpene 1
Description
Bryacarpene 1 is a bioactive secondary metabolite isolated from bryophytes (mosses and liverworts), a group of non-vascular plants known for their unique chemical diversity. Structurally, it belongs to the sesquiterpene class, characterized by a 15-carbon skeleton with cyclized and oxygenated functional groups. Bryacarpene 1 has garnered attention for its antimicrobial and cytotoxic properties, as reported in preliminary pharmacological studies . Its biosynthesis involves mevalonate or methylerythritol phosphate pathways, common to terpenoid production in plants.
Propriétés
Numéro CAS |
55306-14-4 |
|---|---|
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.32 |
Nom IUPAC |
3,8,9-trimethoxy-6H-[1]benzofuro[3,2-c]chromene-4,10-diol |
InChI |
InChI=1S/C18H16O7/c1-21-11-5-4-8-15-10(7-24-16(8)13(11)19)9-6-12(22-2)18(23-3)14(20)17(9)25-15/h4-6,19-20H,7H2,1-3H3 |
SMILES |
COC1=C(C2=C(C=C1)C3=C(CO2)C4=CC(=C(C(=C4O3)O)OC)OC)O |
Synonymes |
3,8,9-Trimethoxy-4,10-dihydroxypterocarpene; 3,8,9-Trimethoxy-6H-benzofuro[3,2-c][1]benzopyran-4,10-diol |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
This section evaluates Bryacarpene 1 against structurally and functionally analogous sesquiterpenes, focusing on molecular properties, biological activities, and synthetic pathways.
Structural and Functional Analogues
Key compounds for comparison include:
Artemisinin : A well-studied antimalarial sesquiterpene lactone.
Dihydroartemisinin : A reduced derivative of artemisinin with enhanced bioavailability.
Parthenolide: A germacranolide sesquiterpene with anti-inflammatory properties.
Comparative Analysis
Key Findings
- Structural Divergence: Bryacarpene 1 lacks the lactone rings or endoperoxide bridges seen in artemisinin and parthenolide, suggesting distinct biosynthetic pathways and reactivity .
- Bioactivity : While artemisinin derivatives excel in antimalarial potency, Bryacarpene 1’s antimicrobial activity aligns with bryophyte-derived terpenes, which often target bacterial membranes .
- Synthetic Accessibility : Artemisinin’s semi-synthetic production is well-established, whereas Bryacarpene 1’s complex epoxide and hydroxyl groups pose challenges for scalable synthesis .
Q & A
Q. What are the key challenges in isolating Bryacarpene 1 from natural sources, and what methodological approaches ensure purity and yield?
Isolation requires careful solvent selection (e.g., gradient elution in column chromatography) and validation via HPLC-UV or LC-MS to confirm purity . Replicating methods from literature is critical, but inconsistencies in plant subspecies or extraction protocols may necessitate optimization of temperature, pH, and solvent polarity .
Q. How can researchers validate the structural elucidation of Bryacarpene 1 when spectroscopic data conflicts with existing literature?
Cross-validate NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) data against computational models (e.g., DFT calculations). Discrepancies may arise from stereochemical variations or solvent effects; replicate experiments under standardized conditions and compare with authenticated reference samples .
Q. What in vitro assays are most suitable for preliminary bioactivity screening of Bryacarpene 1?
Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls and dose-response curves. Ensure solvent compatibility (e.g., DMSO concentration ≤0.1%) and include sham-treated controls to isolate compound-specific effects. Statistical validation (ANOVA with post-hoc tests) is mandatory .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on Bryacarpene 1’s mechanism of action across different cell lines?
Conduct systematic dose- and time-dependent studies across multiple cell lines (e.g., cancer vs. normal). Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify pathway-specific responses. Use clustering analysis to differentiate cell-line-specific artifacts from conserved mechanisms .
Q. What strategies mitigate batch-to-batch variability in Bryacarpene 1 synthesis for reproducible pharmacological studies?
Implement quality-by-design (QbD) principles: track critical parameters (e.g., reaction temperature, catalyst purity) using design-of-experiments (DoE) software. Characterize each batch via GC-MS for intermediate byproducts and validate biological activity in parallel assays .
Q. How can computational modeling improve the understanding of Bryacarpene 1’s structure-activity relationship (SAR) when experimental data is limited?
Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to target proteins (e.g., kinases). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays .
Q. What ethical and methodological considerations apply when studying Bryacarpene 1’s effects in animal models?
Follow ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis to minimize sample size. Use species-specific metabolic profiles to interpret pharmacokinetic data. Publish negative results to avoid publication bias .
Methodological Frameworks
How to formulate a hypothesis-driven research question for Bryacarpene 1’s ecological role in its native plant species?
Use the PICO framework: Population (plant species), Intervention (Bryacarpene 1 exposure), Comparison (other secondary metabolites), Outcome (defense response metrics). Conduct field surveys and ex situ experiments to link chemical profiles with herbivore resistance .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Bryacarpene 1 in heterogeneous biological systems?
Apply mixed-effects models to account for variability in cell cultures or tissue samples. Use bootstrap resampling for small datasets and Bayesian inference for probabilistic interpretation of dose-response relationships .
Q. How to address gaps in Bryacarpene 1’s biosynthetic pathway annotation using multi-omics integration?
Combine genomic (Illumina/Nanopore sequencing), metabolomic (LC-HRMS), and transcriptomic (qRT-PCR) data. Use co-expression network analysis (WGCNA) to identify candidate genes and validate via CRISPR/Cas9 knockout in plant models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
